molecular formula C21H14N2O2S B2933772 N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide CAS No. 941877-52-7

N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide

Cat. No.: B2933772
CAS No.: 941877-52-7
M. Wt: 358.42
InChI Key: QHUBPJASVSXHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant research value. The benzothiazole ring system is a key structural component in several FDA-approved drugs and bioactive molecules, noted for its planar, electron-rich nature that facilitates interactions with biological targets through π-π stacking and hydrogen bonding . This specific molecular architecture suggests potential for multifaceted research applications. Compounds based on the benzothiazole scaffold are extensively investigated in neuroscience research. Structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical neuronal cation channel, and function as negative allosteric modulators . Furthermore, benzothiazole derivatives are being explored as multitarget-directed ligands for complex neurodegenerative diseases, with some analogs demonstrating potent inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), alongside histamine H3 receptor antagonism . In infectious disease research, benzothiazole derivatives have demonstrated notable antimicrobial properties. Thiazolidinone derivatives containing the benzothiazole moiety have shown promising in vitro antibacterial activity against a range of bacterial strains, including S. aureus and P. aeruginosa, with some compounds exhibiting efficacy against resistant strains like MRSA . Other analogs, such as benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, have displayed significant antimycobacterial activity against Mycobacterium tuberculosis . The benzothiazole core is also a prominent feature in oncology research. Molecular hybrids incorporating benzothiazole and 1,2,3-triazole have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy like breast carcinoma . The incorporation of a benzamide linkage, as seen in this compound, is a common strategy in drug design to enhance binding affinity and metabolic stability. Researchers can leverage this compound as a key intermediate or a novel chemical tool for probing new biological pathways, structure-activity relationship (SAR) studies, and the development of multitarget therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-20(14-4-2-1-3-5-14)15-6-8-16(9-7-15)21(25)23-17-10-11-19-18(12-17)22-13-26-19/h1-13H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUBPJASVSXHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or lutidine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide is a benzothiazole derivative with a benzamide core and a benzoyl group. It has potential biological activities, especially in medicinal chemistry.

Scientific Applications

This compound has applications in different scientific fields.

Medicinal Chemistry and Drug Discovery

  • Anti-tubercular Agent: this compound has been studied as a potential agent against Mycobacterium tuberculosis (M. tuberculosis), which causes tuberculosis (TB). Researchers have synthesized benzothiazole derivatives and assessed their ability to inhibit M. tuberculosis, comparing them to standard drugs . Molecular docking studies are performed to understand the binding interactions between the compound and the target protein DprE1, in order to find potent inhibitors.
  • Treatment for Tauopathies: This compound is also being explored as a potential treatment for tauopathies, such as Alzheimer’s disease (AD) and progressive supranuclear palsy (PSP). Tauopathies involve neurodegeneration related to abnormal tau protein aggregation. It has been tested for its ability to inhibit O-GlcNAcase, an enzyme involved in modifying tau protein. Animal models, like transgenic mice, are used to evaluate the effects of the compound on tau pathology and cognitive function.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to biological targets like enzymes and receptors. Molecular docking studies predict how the compound interacts with its targets at the molecular level, giving insight into its mechanism of action and potential therapeutic efficacy.

Structural Similarity

Several compounds share structural similarities with this compound:

Compound NameNotable Features
N-(benzo[d]thiazol-2-yl)-4-benzoylbenzamideDifferent position of benzothiazole substitution; explored for similar biological activities.
N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamideContains a different substitution pattern; assessed for antimicrobial properties.
N-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)sulfamoylbenzamideInvestigated for glucokinase modulation; showcases variations in functional groups affecting activity.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The compound’s effects are mediated through pathways such as the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
N-(Benzo[d]thiazol-5-yl)-4-benzoylbenzamide Benzo[d]thiazole 4-Benzoylbenzamide at position 5 ~346.4 N/A
N-(Benzo[d]thiazol-2-yl)-5-bromo-3-chloro-2-hydroxybenzenesulfonamide (3f) Benzo[d]thiazole Sulfonamide at position 2 433.7
[1,1′-Biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone Thiazole Biphenylmethanone at position 5 409.5
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Benzamide at position 2 348.4

Key Observations :

  • Substituent Position : The position of the benzamide group (e.g., at thiazole-5 vs. thiadiazole-2) influences steric accessibility and binding modes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP (Predicted) Solubility (µg/mL) Melting Point (°C) Reference
This compound ~3.5 <10 (PBS) 180–190 (estimated) N/A
N-(Benzo[d]thiazol-2-yl)-5-bromo-3-chloro-2-hydroxybenzenesulfonamide (3f) 2.8 45 (DMSO) 245–247
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 3.1 12 (Ethanol) 160

Key Trends :

  • LogP : Benzoylbenzamide derivatives exhibit higher lipophilicity than sulfonamides, impacting blood-brain barrier penetration .
  • Solubility : Sulfonamide-containing compounds (e.g., 3f) show improved aqueous solubility due to ionizable groups .

Biological Activity

N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide (BTB) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

BTB is characterized by its unique structure, which includes a benzothiazole moiety linked to a benzamide. The chemical formula for BTB is C19H16N2OSC_{19}H_{16}N_2OS, and it has been synthesized through various methods, including microwave-assisted synthesis and traditional organic reactions.

1. Antitumor Activity

BTB has shown promising antitumor properties in various studies. It has been reported to inhibit the growth and proliferation of cancer cells, induce apoptosis, and prevent invasion and migration of cancer cells. For instance, in vitro studies have demonstrated that BTB can effectively reduce the viability of several cancer cell lines, including breast and lung cancer cells .

2. Antibacterial and Antifungal Properties

Research indicates that BTB possesses significant antibacterial and antifungal activities. It has been tested against various bacterial strains and fungi, showing efficacy comparable to standard antibiotics. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

3. Antioxidant and Anti-inflammatory Effects

BTB exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells. Its anti-inflammatory effects are also noteworthy; it has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of BTB can be attributed to several mechanisms:

  • Enzyme Inhibition : BTB acts as an inhibitor of key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes .
  • Cell Signaling Modulation : The compound influences various signaling pathways, including those involved in apoptosis (e.g., the MAPK pathway) and cell proliferation (e.g., the Wnt signaling pathway) .

Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines, BTB demonstrated an IC50 value of 5 µM, indicating potent antitumor activity. The compound was found to induce apoptosis through the activation of caspase pathways.

Study 2: Antibacterial Activity

A series of experiments evaluated BTB against multidrug-resistant bacterial strains. Results showed that BTB inhibited bacterial growth with MIC values ranging from 8 to 16 µg/mL, making it a candidate for further development as an antimicrobial agent .

Toxicity and Safety Profile

While BTB shows significant therapeutic potential, its safety profile is crucial for clinical applications. Preliminary studies indicate low acute toxicity; however, chronic exposure may lead to adverse effects such as hepatotoxicity and genotoxicity . Comprehensive toxicity studies are necessary to establish safe dosage levels for human use.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis
AntibacterialInhibits growth of bacteria
AntifungalEffective against fungi
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide?

Methodological Answer:
The synthesis typically involves amide bond formation between 4-benzoylbenzoic acid derivatives and 5-aminobenzo[d]thiazole. Key steps include:

  • Activation of the carboxylic acid : Use coupling reagents like HATU or DCC to generate an active ester intermediate.
  • Nucleophilic substitution : React the activated ester with 5-aminobenzo[d]thiazole under inert conditions (e.g., dry DMF, nitrogen atmosphere).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from methanol) ensures purity .
  • Validation : Confirm product identity via ¹H/¹³C NMR (e.g., amide proton at δ ~10 ppm) and HRMS .

Advanced: How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Employ hybrid functionals like B3LYP with a 6-311++G(d,p) basis set for balanced accuracy in energy and geometry .
  • Solvent Effects : Use the PCM model to simulate polar solvents (e.g., DMSO) and assess solvation energies.
  • Reactivity Analysis : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, a low LUMO energy in the benzoyl group suggests susceptibility to nucleophilic attack.
  • Transition State Modeling : Apply Nudged Elastic Band (NEB) methods to map reaction pathways (e.g., amide hydrolysis) .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., benzoyl C=O at ~168 ppm) and amide linkage (NH signal absence in DMSO-d₆ due to exchange broadening) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 361.0842 [M+H]⁺) with <2 ppm error .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for single-crystal X-ray diffraction. Process data with SHELX for structure solution and refinement .
  • ORTEP Visualization : Analyze torsion angles (e.g., dihedral angle between benzoyl and thiazole planes) to confirm planarity or distortion .
  • Hydrogen Bonding : Identify intermolecular interactions (e.g., N–H···N thiazole) that stabilize crystal packing .

Basic: What protocols ensure purity and stability during storage?

Methodological Answer:

  • Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation .
  • Purity Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<98% purity requires repurification).
  • Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track decomposition via TLC .

Advanced: How to mitigate conflicting bioactivity data in kinase inhibition studies?

Methodological Answer:

  • Assay Standardization : Use ATP concentration titrations to account for competitive binding variability in CDK4/6 inhibition assays .
  • Control Compounds : Include reference inhibitors (e.g., palbociclib) to normalize inter-laboratory data .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzoyl para-fluorination) to isolate steric vs. electronic effects .

Advanced: How do substituent effects influence binding affinity to therapeutic targets?

Methodological Answer:

  • Steric Effects : Introduce bulky groups (e.g., tert-butyl) at the benzoyl para-position and analyze docking scores (e.g., AutoDock Vina) for clashes in the ATP-binding pocket .
  • Electronic Effects : Compare Hammett σ values of substituents (e.g., electron-withdrawing –NO₂ vs. donating –OCH₃) with inhibitory potency (IC₅₀) to correlate electronic modulation and activity .

Basic: What safety precautions are essential during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile byproducts (e.g., HCl gas during acyl chloride reactions) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb spills using vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.